molecular formula C12H10BrNO2 B6189591 methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate CAS No. 2648940-22-9

methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate

Cat. No.: B6189591
CAS No.: 2648940-22-9
M. Wt: 280.1
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Description

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H10BrNO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a cyclopropane ring attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate typically involves the following steps:

    Bromination: The starting material, 2-cyanophenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropane ring.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce amines.

Scientific Research Applications

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(5-chloro-2-cyanophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(5-fluoro-2-cyanophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(5-iodo-2-cyanophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications. Additionally, the combination of the cyano group and cyclopropane ring provides a unique structural framework that can be exploited in drug design and other research areas.

Properties

CAS No.

2648940-22-9

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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